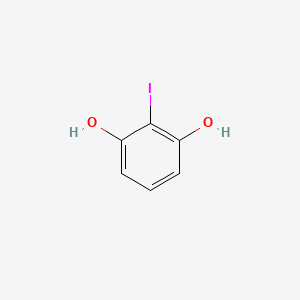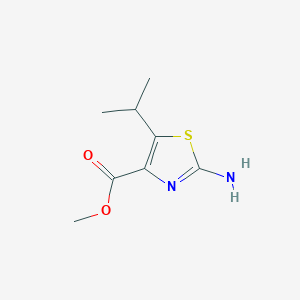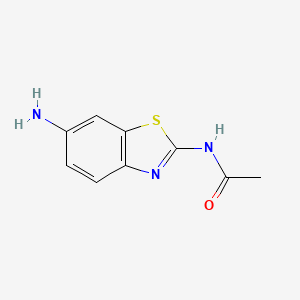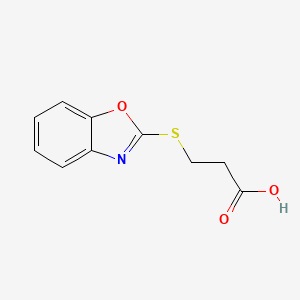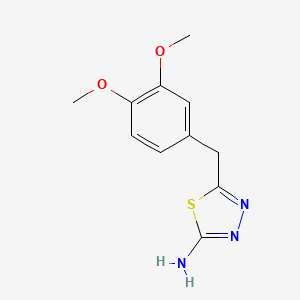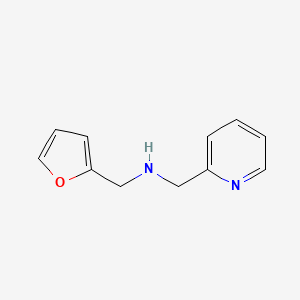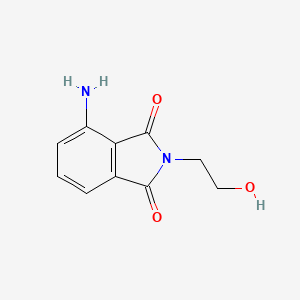
(3-formyl-1H-indol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-formyl-1H-indol-1-yl)acetonitrile, or 3-FIA for short, is an important organic molecule that has become increasingly popular in the scientific research community in recent years. It is a versatile compound with many potential applications in the laboratory, and is used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
Chemical Interactions and DNA Adducts Formation
(3-formyl-1H-indol-1-yl)acetonitrile, upon nitrosation, forms 1-nitrosoindole-3-acetonitrile, which has been shown to modify DNA through the formation of DNA adducts in both in vivo and in vitro studies. This modification plays a crucial role in the tumor-initiating activity of this compound, especially in the stomach, demonstrating its potential implications in mutagenesis and carcinogenesis (Yamashita et al., 1988).
Anti-Inflammatory Applications
A series of compounds related to this compound were synthesized and evaluated for anti-inflammatory activity. Among these, a compound named 3-(2'-methyl indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indole showed promising results, indicating the potential of this compound derivatives in the development of new anti-inflammatory agents (Singh et al., 2008).
Role in Chemical Carcinogenesis
Indole compounds like this compound have been studied for their role in chemical carcinogenesis. Research has indicated that dietary constituents like this compound can alter the activity of enzymes involved in detoxifying chemical carcinogens, which could be significant in understanding the balance of factors determining the neoplastic response to cancer-producing agents in the environment (Sparnins et al., 1982).
Antisecretory and Cytoprotective Activities
Studies have also explored compounds structurally similar to this compound, like SCH 28080, for their antisecretory and cytoprotective activities. Such compounds have shown efficacy in inhibiting acid secretion and protecting against gastric lesions, highlighting their therapeutic potential in gastrointestinal disorders (Long et al., 1983).
Photodynamic Therapy for Cancer
In the context of cancer therapy, indole-3-acetic acid, a compound related to this compound, has been studied in combination with intense pulsed light. This combination has shown promising results in inducing tumor regression and apoptosis in liver cancer cell-implanted nude mice, paving the way for innovative cancer treatment strategies (Park et al., 2009).
Safety and Hazards
The safety information for “(3-formyl-1H-indol-1-yl)acetonitrile” indicates that it should be stored at 0-8°C . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) . The hazard statements for a related compound, 2-(3-formyl-1H-indol-1-yl)acetonitrile, include H302, H312, H315, H319, H332, H335 .
Mécanisme D'action
Target of Action
The primary targets of (3-formyl-1H-indol-1-yl)acetonitrile are currently unknown. The compound is a biochemical used for proteomics research
Mode of Action
It’s known that the compound has a high charge transfer character, which is observed when examining its stokes shift from non-polar to polar solvents . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Indole derivatives, which include this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The compound is a light brown solid and is stored at 0-8°C . Its molecular weight is 184.2 , which may influence its absorption and distribution
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its storage temperature (0-8°C) suggests that it may be sensitive to heat . Additionally, its high charge transfer character suggests that its activity may be influenced by the polarity of its environment
Propriétés
IUPAC Name |
2-(3-formylindol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQLVIHXWZSEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354318 |
Source


|
| Record name | (3-formyl-1H-indol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328973-78-0 |
Source


|
| Record name | (3-formyl-1H-indol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1297926.png)


